{Bicyclo[4.1.0]heptan-3-yl}methanethiol
Overview
Description
{Bicyclo[410]heptan-3-yl}methanethiol is an organic compound with the molecular formula C8H14S It is characterized by a bicyclic structure, which includes a seven-membered ring fused to a three-membered ring, and a methanethiol group attached to the third carbon of the bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[4.1.0]heptan-3-yl}methanethiol typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methanethiol Group: The methanethiol group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bicyclic compound with a thiolating agent such as methanethiol in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {Bicyclo[4.1.0]heptan-3-yl}methanethiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanethiol group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methanethiol, sodium hydride, and other bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Various thiol derivatives.
Scientific Research Applications
{Bicyclo[4.1.0]heptan-3-yl}methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Bicyclo[4.1.0]heptan-3-yl}methanethiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The bicyclic structure provides rigidity and specificity in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
{Bicyclo[4.1.0]heptane-3-methanethiol}: Similar structure but different functional groups.
{Bicyclo[3.1.0]hexane-3-methanethiol}: Smaller bicyclic structure.
{Bicyclo[4.2.0]octane-3-methanethiol}: Larger bicyclic structure.
Uniqueness
{Bicyclo[41
Properties
IUPAC Name |
3-bicyclo[4.1.0]heptanylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14S/c9-5-6-1-2-7-4-8(7)3-6/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXCNUAHIJVWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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